Propyl N-(2,4-dichlorophenyl)carbamate
Description
Propyl N-(2,4-dichlorophenyl)carbamate is a synthetic carbamate derivative characterized by a 2,4-dichlorophenyl group attached to a carbamate backbone with a propyl alkyl chain. Its synthesis follows methodologies analogous to those reported for structurally related compounds, such as the 4-chloro-2-{[(substituted phenyl)amino]carbonyl}phenyl alkyl carbamates described by Ferriz et al. and Imramovsky et al. . Key synthetic steps include the condensation of substituted phenyl isocyanates with hydroxyalkyl carbamates, followed by purification via column chromatography and characterization using spectroscopic techniques (e.g., NMR, HPLC) .
Properties
CAS No. |
121433-13-4 |
|---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
propyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-5-15-10(14)13-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChI Key |
OXMJFVGWDDBUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl N-(2,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2,4-dichlorophenyl isocyanate and propanol. The reaction typically occurs under mild conditions, with the isocyanate reacting with the alcohol to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(2,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl carbamates.
Scientific Research Applications
Propyl N-(2,4-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl N-(2,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Lipophilicity (log k)
Lipophilicity, measured via HPLC-derived capacity factors (log k), is a critical parameter influencing bioavailability and membrane permeability. Studies on related compounds reveal the following trends:
*Hypothesized range based on positional effects.
Key Observations :
- Chlorine Substitution: Dichloro derivatives (e.g., Series 5, 6) exhibit higher lipophilicity than monochloro analogs (Series 4) due to increased halogen-induced hydrophobicity. The 2,4-dichloro isomer likely occupies an intermediate log k range compared to 4-dichloro and 3,4-dichloro analogs.
- Alkyl Chain Effects: Longer alkyl chains (e.g., nonyl vs. methyl) correlate with higher log k values across all series. The propyl chain in the target compound balances moderate lipophilicity and metabolic stability .
Functional Comparisons
For example:
- Urease Inhibition : Analogous 3,4-dichloro derivatives (Series 6) demonstrate moderate urease inhibitory activity, attributed to the electron-withdrawing effects of chlorine substituents .
- GPCR Modulation : Chlorophenyl carbamates may interact with G protein-coupled receptors (GPCRs) due to their structural resemblance to ligands like SCH530348 and E5555, though these compounds are pharmacologically distinct .
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